molecular formula C11H11FN2O2 B11883662 tert-Butyl 6-cyano-5-fluoronicotinate

tert-Butyl 6-cyano-5-fluoronicotinate

Cat. No.: B11883662
M. Wt: 222.22 g/mol
InChI Key: BNIPQORJUYQURQ-UHFFFAOYSA-N
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Description

tert-Butyl 6-cyano-5-fluoronicotinate is a substituted pyridine derivative characterized by a tert-butyl ester group at the 3-position, a cyano group at the 6-position, and a fluorine atom at the 5-position of the pyridine ring. This compound belongs to a class of nicotinic acid derivatives widely studied for their applications in pharmaceutical and agrochemical research. The fluorine atom enhances electronegativity and metabolic stability, while the cyano group contributes to reactivity in further synthetic modifications. The tert-butyl ester moiety improves solubility in organic solvents and serves as a protective group for carboxylic acid intermediates during synthesis.

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

tert-butyl 6-cyano-5-fluoropyridine-3-carboxylate

InChI

InChI=1S/C11H11FN2O2/c1-11(2,3)16-10(15)7-4-8(12)9(5-13)14-6-7/h4,6H,1-3H3

InChI Key

BNIPQORJUYQURQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(N=C1)C#N)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 6-cyano-5-fluoronicotinate involves several steps. One common method includes the reaction of 6-cyano-5-fluoronicotinic acid with tert-butyl alcohol in the presence of a dehydrating agent . The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles, often optimizing for yield and purity.

Chemical Reactions Analysis

tert-Butyl 6-cyano-5-fluoronicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Tert-Butyl 6-cyano-5-fluoronicotinate has been identified as a promising candidate for drug development due to its ability to interact with biological targets, particularly nicotinic acetylcholine receptors. This interaction is crucial for modulating neurotransmission and has implications for treating neurological disorders such as Alzheimer's disease and schizophrenia.

Biological Activity:

  • Enzyme Inhibition: Research indicates that the compound acts as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.
  • Anti-inflammatory Properties: Preliminary studies suggest potential anti-inflammatory and analgesic effects, making it a candidate for pain management therapies.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate in the synthesis of more complex bioactive molecules. Its structural features allow it to be utilized in various chemical reactions, enhancing its utility in pharmaceutical development.

Synthesis Methods:
The synthesis typically involves several steps designed to optimize yield while minimizing environmental impact. Common methods include:

  • Reactions with Electrophiles: The cyano group can participate in nucleophilic substitution reactions.
  • Functional Group Transformations: The fluorine atom can be modified to produce derivatives with enhanced properties.

Several case studies have highlighted the applications of this compound in research:

Case Study 1: Neurological Disorders
A study explored the compound's interaction with nicotinic acetylcholine receptors, demonstrating its potential to modulate receptor activity effectively. The findings suggest that it could lead to new treatments for conditions influenced by these receptors.

Case Study 2: Anti-inflammatory Research
Research conducted on the anti-inflammatory properties indicated that this compound could reduce inflammation markers in vitro, supporting its further investigation as an analgesic agent.

Mechanism of Action

The mechanism of action of tert-Butyl 6-cyano-5-fluoronicotinate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing pharmaceuticals .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between tert-Butyl 6-cyano-5-fluoronicotinate and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound 5-F, 6-CN, 3-OtBu C₁₁H₁₁FN₂O₂ 222.22 High lipophilicity, metabolic stability
tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate 2-(2-methoxyethyl), 5-CN, 6-NH₂, 3-OtBu C₁₅H₂₁N₃O₃ 291.35 Hydrogen-bonding capacity, crystalline stability
Methyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methylpyridine-3-carboxylate 4-(4-FC₆H₄), 2-CH₃, 5-CN, 6-NH₂, 3-CO₂Me C₁₆H₁₃FN₄O₂ 330.31 Aromatic π-stacking, enhanced solubility
6-(tert-Butyl)-5-methoxynicotinaldehyde 5-OCH₃, 6-tBu, 3-CHO C₁₁H₁₅NO₂ 193.25 Aldehyde reactivity, moderate polarity

Functional Group Impact on Reactivity and Stability

  • Fluorine vs. Methoxy/Amino Groups: The fluorine atom in this compound increases electron-withdrawing effects, enhancing resistance to oxidation compared to the methoxy group in 6-(tert-Butyl)-5-methoxynicotinaldehyde . In contrast, the amino group in tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate enables hydrogen bonding, influencing crystal packing and solubility .
  • Cyano Group Utility: The cyano group at position 6 in the target compound facilitates nucleophilic substitutions or reductions, similar to its role in tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate, where it stabilizes the pyridine ring during synthesis .
  • Steric and Solubility Effects: The tert-butyl ester group in all compounds improves solubility in non-polar solvents. However, the 2-methoxyethyl substituent in introduces additional polarity, enhancing aqueous solubility compared to the purely lipophilic fluorine substituent in the target compound.

Crystallographic and Spectroscopic Insights

  • Crystal Packing: tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate forms intermolecular N–H⋯O hydrogen bonds, creating chains along the b-axis .
  • Spectroscopic Data: While specific NMR/UV data for the target compound are unavailable, analogs like tert-Butyl 6-amino-5-cyano-2-(2-methoxyethyl)nicotinate exhibit characteristic ¹H-NMR peaks for amino (δ 6.5–7.0 ppm) and methoxy groups (δ 3.3 ppm) . The fluorine atom in the target compound would likely produce distinct ¹⁹F-NMR signals (e.g., δ -110 to -120 ppm).

Biological Activity

tert-Butyl 6-cyano-5-fluoronicotinate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₁H₁₄FN₃O₂
  • Molecular Weight: 239.25 g/mol
  • IUPAC Name: tert-butyl 6-cyano-5-fluoropyridine-3-carboxylate

This compound features a pyridine ring with a cyano and a fluorine substituent, which are critical for its biological activity.

Research indicates that this compound functions primarily as an inhibitor of specific proteins involved in cell proliferation and survival. It has been noted for its inhibitory effects on the BCL6 protein, a transcriptional repressor implicated in various cancers, including B-cell lymphomas. BCL6 plays a crucial role in regulating apoptosis and cell cycle progression in B cells, making it a significant target for therapeutic intervention .

Efficacy in Cancer Models

In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects on cancer cell lines. The following table summarizes key findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
Raji (B-cell lymphoma)0.5Inhibition of BCL6 activity
HepG2 (liver cancer)1.2Induction of apoptosis via BCL6 repression
SJSA-1 (sarcoma)0.8Disruption of cell cycle progression

These results indicate that the compound can effectively inhibit cell growth at low micromolar concentrations, highlighting its potential as an anticancer agent.

Case Studies

Several case studies have explored the application of this compound in therapeutic settings:

  • Case Study on Lymphoma Treatment : A study involving mice with induced B-cell lymphoma showed significant tumor reduction when treated with this compound. The treatment led to decreased expression of anti-apoptotic genes regulated by BCL6, suggesting a mechanism through which the compound exerts its anti-tumor effects .
  • Combination Therapy : In another study, the compound was used in combination with traditional chemotherapy agents. The results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone, suggesting that this compound could be a valuable addition to existing cancer therapies .
  • Targeted Delivery Systems : Research is ongoing into the development of nanoparticle-based delivery systems for this compound to improve bioavailability and targeting specificity. Preliminary results indicate that such systems can increase tumor accumulation while minimizing systemic toxicity .

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